4-(tert-Butyl)-3-sulfobenzoic acid is an aromatic sulfonic acid characterized by the presence of a tert-butyl group and a sulfonic acid functional group attached to a benzoic acid framework. Its chemical formula is and it has a molecular weight of 286.39 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and materials science due to its unique structural attributes that influence its reactivity and solubility properties .
Several synthesis methods have been reported for 4-(tert-Butyl)-3-sulfobenzoic acid:
4-(tert-Butyl)-3-sulfobenzoic acid finds applications in several areas:
Interaction studies involving 4-(tert-Butyl)-3-sulfobenzoic acid focus on its reactivity with other chemical species. For instance, its ability to form complexes with metals or react with amino groups in materials science applications has been explored. These interactions can lead to the formation of metal-organic frameworks or enhance the catalytic properties of materials used in various reactions .
Several compounds share structural similarities with 4-(tert-Butyl)-3-sulfobenzoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Hydroxy-5-sulfobenzoic acid | Hydroxy group at position 2 | Exhibits different solubility properties |
| Sodium 4-hydroxybenzenesulfonate | Hydroxy group instead of tert-butyl | Water-soluble salt form |
| Sodium 6-hydroxynaphthalene-2-sulfonate | Naphthalene ring structure | Different aromatic system |
| Sodium 4-Amino-5-hydroxy-2,7-naphthalenedisulfonate | Contains amino group | Potentially more reactive due to amino group |
| 2-Hydroxybenzenesulfonic acid | Hydroxylated benzene sulfonate | Lacks tert-butyl substituent |